5,5-Dimethylhex-1-yne

Beschreibung

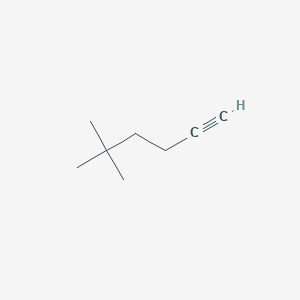

Structure

3D Structure

Eigenschaften

CAS-Nummer |

108490-21-7 |

|---|---|

Molekularformel |

C8H14 |

Molekulargewicht |

110.2 g/mol |

IUPAC-Name |

5,5-dimethylhex-1-yne |

InChI |

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h1H,6-7H2,2-4H3 |

InChI-Schlüssel |

POTVXOWIFWCTAN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CCC#C |

Kanonische SMILES |

CC(C)(C)CCC#C |

Synonyme |

1-Hexyne, 5,5-dimethyl- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

5,5-Dimethylhex-1-yne molecular structure

An In-depth Technical Guide to the Molecular Structure and Reactivity of 5,5-Dimethylhex-1-yne

Abstract

This compound is a terminal alkyne characterized by a linear acetylenic unit and a sterically demanding tert-butyl group. This unique structural combination imparts specific physicochemical properties and a predictable yet versatile reactivity profile. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, and synthetic utility. We delve into the causality behind its chemical behavior, offering field-proven insights for its application as a foundational building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science research. The protocols and analyses presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals.

Introduction to this compound: A Structurally Significant Building Block

Terminal alkynes are a cornerstone of modern organic synthesis, prized for the reactivity of both their acidic proton and their electron-rich triple bond.[1][2] this compound, also known as neohexylethyne, emerges as a particularly valuable synthon. Its structure incorporates a neohexyl moiety (a 3,3-dimethylbutyl group), which is frequently employed in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism or to modulate lipophilicity. Understanding the foundational molecular structure and reactivity of this compound is therefore critical for its effective deployment in multi-step synthetic campaigns.

Core Molecular Structure and Physicochemical Properties

The chemical identity and properties of this compound are dictated by its unique arrangement of atoms and functional groups.

IUPAC Nomenclature and Chemical Identifiers

A clear identification of the molecule is paramount for regulatory and research purposes. The key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonym | 1-Hexyne, 5,5-dimethyl- | [3][4] |

| CAS Number | 108490-21-7 | [3][5][6] |

| Molecular Formula | C8H14 | [3][4] |

| Molecular Weight | 110.20 g/mol | [3] |

Structural Analysis: Connectivity and Geometry

The structure of this compound features a six-carbon chain with a carbon-carbon triple bond initiating at position 1. The defining feature is the quaternary carbon at position 5, bonded to three methyl groups, which form a tert-butyl group.

The geometry is a tale of two distinct hybridization states. The acetylenic carbons (C1 and C2) are sp-hybridized, enforcing a linear geometry with bond angles of approximately 180°. This linearity is a critical feature influencing how the molecule approaches and interacts with other reagents. In contrast, the remainder of the carbon backbone, including the sterically imposing tert-butyl group, consists of sp³-hybridized carbons with tetrahedral geometry and bond angles of ~109.5°. This steric bulk at the C5 position can significantly influence the accessibility of the reactive alkyne unit in certain chemical transformations.

Caption: Skeletal structure of this compound.

Physicochemical Properties

The physical properties of the molecule are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Exact Mass | 110.10955 Da | [3] |

| XLogP3-AA (Lipophilicity) | 3.1 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Normal Boiling Point (Calculated) | 369.33 K (96.18 °C) | [7] |

| Complexity | 94.9 | [3] |

Spectroscopic Signature for Structural Verification

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for this compound, which serve as a benchmark for experimental validation.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to be clean and highly informative, with distinct signals for each unique proton environment.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| ≡C-H (H1) | ~1.9 - 2.1 | Triplet (t) | 1H | Acetylenic proton, coupled to the two H3 protons. |

| -C≡C-CH ₂- (H3) | ~2.1 - 2.3 | Triplet (t) | 2H | Methylene protons adjacent to the alkyne, coupled to the H1 proton. |

| -CH ₂-C(CH₃)₃ (H4) | ~1.4 - 1.6 | Singlet | 2H | Methylene protons adjacent to the tert-butyl group. |

| -C(CH ₃)₃ (H6, H7, H8) | ~0.9 - 1.0 | Singlet (s) | 9H | Nine equivalent protons of the three methyl groups in the tert-butyl moiety. |

¹³C NMR Spectroscopy Analysis

The carbon NMR spectrum provides a definitive count of the unique carbon atoms in the molecule.

| Carbon Environment | Chemical Shift (δ, ppm) | Rationale |

| C ≡CH (C1) | ~68 - 72 | sp-hybridized carbon bonded to the terminal hydrogen. |

| -C ≡C- (C2) | ~82 - 86 | sp-hybridized carbon bonded to the alkyl chain. |

| -C≡C-C H₂- (C3) | ~18 - 22 | sp³-hybridized methylene carbon adjacent to the alkyne. |

| -C H₂-C(CH₃)₃ (C4) | ~40 - 45 | sp³-hybridized methylene carbon adjacent to the tert-butyl group. |

| -C (CH₃)₃ (C5) | ~30 - 35 | Quaternary sp³-hybridized carbon of the tert-butyl group. |

| -C(C H₃)₃ (C6, C7, C8) | ~28 - 32 | Equivalent sp³-hybridized methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present.

| Functional Group | Frequency (cm⁻¹) | Intensity | Vibration Type |

| ≡C-H | ~3300 | Strong, Sharp | Stretch |

| C≡C | ~2100 - 2140 | Weak to Medium | Stretch |

| C-H (sp³) | ~2850 - 3000 | Strong | Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would reveal the molecular weight and characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z = 110. A prominent fragment would be the loss of a methyl group ([M-15]⁺) at m/z = 95, and a particularly stable fragment corresponding to the tert-butyl cation at m/z = 57.

Synthesis and Handling

A robust synthetic protocol is essential for accessing this compound. The most direct and logical approach involves the Sₙ2 reaction of an acetylide anion with a suitable primary alkyl halide.[8]

Protocol: Synthesis via Alkylation of Sodium Acetylide

This procedure outlines the synthesis from sodium acetylide and 1-bromo-3,3-dimethylbutane.

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Acetylene gas (C₂H₂)

-

1-bromo-3,3-dimethylbutane

-

Anhydrous diethyl ether or THF

-

Ammonium chloride (saturated aqueous solution)

Procedure:

-

Acetylide Formation: In a three-neck flask equipped with a dry ice condenser and an inlet for gas, condense liquid ammonia (~250 mL for a 0.5 mol scale reaction). Add a catalytic amount of ferric nitrate.

-

Carefully add sodium amide to the liquid ammonia with stirring until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Bubble acetylene gas through the solution. The blue color will dissipate as the sodium acetylide salt precipitates. Continue until the solution is colorless or a gray suspension forms.

-

Alkylation: Slowly add a solution of 1-bromo-3,3-dimethylbutane in anhydrous ether to the sodium acetylide suspension. Causality Note: The use of a primary halide is critical to ensure an Sₙ2 reaction pathway; secondary or tertiary halides would lead to elimination products via an E2 mechanism.[8]

-

Allow the reaction to stir at the temperature of liquid ammonia for several hours or overnight as the ammonia evaporates.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound is derived from two primary modes of reactivity: reactions involving the acidic proton and additions across the triple bond.

The Acidic Acetylenic Proton: A Gateway to C-C Bond Formation

The proton on C1 is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ carbons.[1][9] This allows for its selective removal by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, to generate a potent carbon nucleophile (an acetylide). This acetylide is a powerful tool for constructing new carbon-carbon bonds.[8][9]

Caption: Workflow for C-C bond formation using this compound.

Reactions at the Triple Bond: Electrophilic Additions

The π-bonds of the alkyne are electron-rich and susceptible to electrophilic addition, analogous to alkenes.[2][10]

-

Hydrogenation: Complete reduction to the corresponding alkane (2,2-dimethylhexane) is achieved with catalysts like palladium on carbon (Pd/C) and H₂. Partial reduction to the cis-alkene (5,5-dimethyl-cis-hex-1-ene) can be accomplished using Lindlar's catalyst, a poisoned catalyst that stops the reaction at the alkene stage.[1]

-

Hydration (Regioselective Synthesis of Carbonyls): The addition of water across the triple bond is a powerful method for synthesizing ketones or aldehydes, and the choice of catalyst dictates the regiochemical outcome.

-

Markovnikov Hydration: Treatment with aqueous sulfuric acid (H₂SO₄) and a mercuric sulfate (HgSO₄) catalyst yields an enol intermediate that tautomerizes to the methyl ketone (5,5-dimethyl-2-hexanone).[8]

-

Anti-Markovnikov Hydration: A two-step hydroboration-oxidation sequence (using a bulky borane like disiamylborane followed by oxidation with H₂O₂/NaOH) produces an enol that tautomerizes to the aldehyde (5,5-dimethylhexanal).[1][8] The choice of a sterically hindered borane is crucial to ensure addition at the less hindered terminal carbon.

-

Conclusion

This compound is more than a simple hydrocarbon; it is a precision tool for the modern synthetic chemist. Its well-defined molecular structure, characterized by a reactive terminal alkyne and a sterically influential tert-butyl group, provides a predictable platform for complex molecular construction. The ability to selectively functionalize either the terminal proton or the triple bond, often with high regioselectivity, makes it an invaluable building block for introducing the neohexyl moiety in pharmaceutical and materials science applications. The synthetic protocols and spectroscopic data presented in this guide offer a robust framework for the confident and effective utilization of this versatile compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 3. 1-Hexyne, 5,5-dimethyl- | C8H14 | CID 529275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Hexyne, 5,5-dimethyl [webbook.nist.gov]

- 5. 108490-21-7(this compound) | Kuujia.com [kuujia.com]

- 6. 108490-21-7(this compound) | Kuujia.com [kuujia.com]

- 7. 1-Hexyne, 5,5-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Alkyne Reactivity [www2.chemistry.msu.edu]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical Properties of 5,5-Dimethylhex-1-yne

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and drug discovery, a profound understanding of the physical and chemical properties of novel molecules is paramount. 5,5-Dimethylhex-1-yne, a terminal alkyne with a sterically hindered neopentyl group, presents a unique structural motif of interest in organic synthesis. Its utility as a building block in the construction of complex molecular architectures necessitates a comprehensive characterization of its fundamental properties. This guide provides a detailed overview of the known physical and spectroscopic properties of this compound, offering a foundational resource for its application in research and development.

Chemical Identity and Structure

This compound is a hydrocarbon bearing a terminal triple bond and a gem-dimethyl substitution at the 5-position. This arrangement imparts specific steric and electronic characteristics that influence its reactivity and physical behavior.

Molecular Structure:

Caption: Skeletal structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 108490-21-7 | [1] |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [1] |

| InChI Key | POTVXOWIFWCTAN-UHFFFAOYSA-N |

Core Physical Properties

Precise experimental determination of the physical properties of this compound is not extensively documented in readily available literature. Much of the accessible data is based on computational predictions. For a research and development context, these calculated values serve as valuable estimations, though they should be verified experimentally for critical applications.

Table 2: Physical Properties of this compound

| Property | Value (Predicted/Calculated) | Source |

| Boiling Point | 369.33 K (96.18 °C) | [2] |

| Melting Point | 229.31 K (-43.84 °C) | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 31.96 kJ/mol | [2] |

| Enthalpy of Fusion (ΔfusH°) | 12.04 kJ/mol | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.446 | [2] |

| Water Solubility (Log10WS in mol/l) | -2.72 | [2] |

It is important to note that these values are derived from the Joback and Crippen calculation methods and should be treated as estimations.[2]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not currently available in public spectral databases. However, predicted spectra can provide valuable insights into the expected chemical shifts and absorption bands.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The terminal alkyne proton (H-1) would appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons at C-2 and C-4 would likely present as complex multiplets. The nine equivalent protons of the tert-butyl group would give a sharp singlet, expected to be the most upfield signal.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the two sp-hybridized carbons of the alkyne, with the terminal carbon being more shielded. The remaining sp³-hybridized carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a powerful tool for identifying the terminal alkyne functionality. Key expected absorption bands include:

-

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

-

C≡C stretch: A weaker band in the region of 2100-2140 cm⁻¹.

-

C-H stretches (aliphatic): Multiple bands just below 3000 cm⁻¹.

Chemical Reactivity and Synthesis

As a terminal alkyne, this compound is expected to undergo reactions typical of this functional group. The acidity of the terminal proton (pKa ≈ 25) allows for deprotonation with a strong base, such as sodium amide, to form a potent acetylide nucleophile.[3] This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry.[3]

General Synthetic Workflow for Terminal Alkynes:

A common laboratory synthesis of terminal alkynes involves the double dehydrohalogenation of a vicinal or geminal dihalide.[4] This can be adapted for the synthesis of this compound.

Caption: A generalized synthetic pathway to this compound.

Safety and Handling

General Precautions for Handling Terminal Alkynes: [5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Ignition Sources: Terminal alkynes can be flammable. Keep away from open flames, sparks, and other sources of ignition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, unless part of a planned reaction.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet widely available, the information compiled in this guide provides a solid foundation for its use in research. The predicted physical and spectroscopic data, combined with an understanding of the typical reactivity of terminal alkynes, will aid scientists in designing and executing novel synthetic strategies. As this compound sees greater use, it is anticipated that a more robust body of experimental data will become available, further enhancing its utility in the scientific community.

References

Sources

- 1. 1-Hexyne, 5,5-dimethyl- | C8H14 | CID 529275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. glenresearch.com [glenresearch.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. biotium.com [biotium.com]

Spectroscopic Data of 5,5-Dimethylhex-1-yne: A Technical Guide

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 5,5-dimethylhex-1-yne (also known as neohexylacetylene), a terminal alkyne with a distinctive tert-butyl group. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the structural characterization of this compound. Given the absence of publicly available experimental spectra, this guide leverages high-quality predicted data to elucidate the key spectroscopic features, providing a robust framework for its identification and characterization.

Introduction

This compound is a valuable building block in organic synthesis, offering a terminal alkyne functionality for various coupling reactions, such as Sonogashira, Glaser, and click chemistry. The sterically demanding tert-butyl group can impart unique solubility, stability, and conformational properties to target molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide delves into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, explaining the theoretical underpinnings of the expected spectral features.

Molecular Structure and Isomeric Considerations

The structural integrity of this compound is the foundation of its spectroscopic signature. The presence of a terminal alkyne and a neopentyl moiety creates a distinct pattern of signals that allows for its unambiguous identification against its isomers.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show four distinct signals, each corresponding to a unique proton environment in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.20 | Triplet (t) | 2H | -C≡C-CH₂- |

| ~1.95 | Triplet (t) | 1H | -C≡CH |

| ~1.50 | Triplet (t) | 2H | -CH₂-C(CH₃)₃ |

| ~0.95 | Singlet (s) | 9H | -C(CH₃)₃ |

Interpretation and Rationale:

-

-C(CH₃)₃ (tert-Butyl) Protons (~0.95 ppm): The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C4-C5 bond. This results in a single, sharp signal (singlet) with a high integration value (9H). Its upfield chemical shift is characteristic of aliphatic protons shielded from deshielding groups.

-

-CH₂-C(CH₃)₃ Protons (~1.50 ppm): These two protons are adjacent to the bulky tert-butyl group and are expected to appear as a triplet due to coupling with the neighboring methylene protons at C3.

-

-C≡C-CH₂- Protons (~2.20 ppm): The methylene group adjacent to the alkyne is deshielded by the π-system of the triple bond, causing a downfield shift compared to the other methylene group. This signal is predicted to be a triplet due to coupling with the protons on C4.

-

-C≡CH (Alkynyl) Proton (~1.95 ppm): The terminal alkynyl proton is a key diagnostic signal. Its chemical shift is influenced by the magnetic anisotropy of the triple bond. It is expected to appear as a triplet due to long-range coupling with the methylene protons at C3.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Carbon Atom |

| ~84.0 | C1 (-C≡CH) |

| ~68.0 | C2 (-C≡CH) |

| ~42.0 | C4 (-CH₂-C(CH₃)₃) |

| ~31.0 | C5 (-C(CH₃)₃) |

| ~29.0 | C6, C7, C8 (-C(CH₃)₃) |

| ~18.0 | C3 (-C≡C-CH₂-) |

Interpretation and Rationale:

-

Alkynyl Carbons (C1 and C2): The sp-hybridized carbons of the alkyne typically resonate in the range of 65-90 ppm. The terminal carbon (C1) is expected to be slightly more downfield than the internal carbon (C2).

-

Quaternary Carbon (C5): The carbon of the tert-butyl group that is bonded to the three methyl groups and the methylene group is a quaternary carbon and is expected to have a chemical shift around 31.0 ppm.

-

tert-Butyl Methyl Carbons (C6, C7, C8): The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal around 29.0 ppm.

-

Methylene Carbons (C3 and C4): The two methylene carbons will have distinct chemical shifts. The carbon closer to the alkyne (C3) is expected to be more upfield (~18.0 ppm) than the carbon adjacent to the tert-butyl group (C4, ~42.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would be characterized by the following key absorptions:

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3300 | C-H Stretch | Terminal Alkyne (-C≡C-H) |

| ~2960-2870 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~2120 | C≡C Stretch | Alkyne |

| ~1470 | C-H Bend | CH₂ and CH₃ |

| ~1365 | C-H Bend | gem-Dimethyl (tert-butyl) |

Interpretation and Rationale:

-

-C≡C-H Stretch (~3300 cm⁻¹): This is a sharp, strong absorption and is a definitive indicator of a terminal alkyne.

-

C≡C Stretch (~2120 cm⁻¹): The stretching vibration of the carbon-carbon triple bond gives rise to a weak to medium intensity band. In terminal alkynes, this band is typically more intense than in internal alkynes.

-

Aliphatic C-H Stretches (~2960-2870 cm⁻¹): These strong absorptions are due to the stretching vibrations of the C-H bonds in the methylene and methyl groups.

-

gem-Dimethyl Bending (~1365 cm⁻¹): The characteristic bending vibration of the tert-butyl group often appears as a sharp, medium-intensity band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 110.20 g/mol ), the electron ionization (EI) mass spectrum is predicted to show the following key features:

| m/z | Predicted Relative Intensity | Fragment |

| 110 | Low | [M]⁺ (Molecular Ion) |

| 95 | Moderate | [M-CH₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-Butyl cation) |

| 41 | Moderate | [C₃H₅]⁺ (Allyl cation) |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺, m/z 110): The molecular ion peak is expected to be present but may be of low intensity due to the facile fragmentation of the molecule.

-

[M-CH₃]⁺ (m/z 95): Loss of a methyl group from the tert-butyl moiety is a common fragmentation pathway, leading to a relatively stable secondary carbocation.

-

[C(CH₃)₃]⁺ (m/z 57): The most prominent peak in the spectrum is predicted to be the tert-butyl cation. This is due to the high stability of this tertiary carbocation, making α-cleavage a highly favorable fragmentation pathway.

-

[C₃H₅]⁺ (m/z 41): The allyl cation is a common fragment in the mass spectra of many organic compounds and can be formed through various rearrangement and fragmentation pathways.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocols

While the data presented here is predicted, the following are standardized, field-proven protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of ~12 ppm, centered at ~6 ppm, is typically sufficient. An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are standard parameters.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Acquisition

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two NaCl or KBr plates.

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry Acquisition

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 35-200 to detect the molecular ion and all significant fragments.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectra reveals a unique set of spectroscopic features that are directly correlated with its molecular structure. The detailed interpretation and standardized experimental protocols herein offer a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical building block. While this guide is based on predicted data, it establishes a strong foundation for the interpretation of experimentally acquired spectra and serves as a practical tool for the rapid and accurate identification of this compound.

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5,5-Dimethylhex-1-yne

This guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5,5-Dimethylhex-1-yne. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. The principles of NMR are based on the interaction of nuclear spins with an external magnetic field. For proton (¹H) NMR, key parameters such as chemical shift, integration, and spin-spin coupling provide a detailed roadmap of the proton environments within a molecule.[1][2]

This compound , a terminal alkyne, presents a straightforward yet illustrative example for predicting a ¹H NMR spectrum. Its structure contains distinct proton environments, including a terminal alkyne proton, a methylene group adjacent to the triple bond, and a sterically bulky tert-butyl group. Understanding the expected spectral features of such a molecule is a fundamental skill for any chemist involved in synthesis or structural analysis.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons in the this compound molecule.[3]

Caption: Molecular structure of this compound with distinct proton environments labeled (a), (b), (c), and (d).

There are four distinct sets of protons in this compound:

-

Proton (a): The terminal alkyne proton (≡C-H).

-

Protons (b): The two protons of the methylene group (CH₂) adjacent to the alkyne.

-

Protons (c): The two protons of the methylene group (CH₂) adjacent to the tert-butyl group.

-

Protons (d): The nine equivalent protons of the three methyl groups comprising the tert-butyl group.

Predicted ¹H NMR Spectral Parameters

The predicted chemical shifts (δ), integration values, and multiplicities for each proton environment are detailed below.

| Proton Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| (a) | Terminal Alkyne (≡C-H ) | ~2.0 - 3.0 | 1H | Triplet (t) |

| (b) | Methylene (-C≡C-CH ₂-) | ~2.2 | 2H | Triplet (t) |

| (c) | Methylene (-CH ₂-C(CH₃)₃) | ~1.5 | 2H | Triplet (t) |

| (d) | tert-Butyl (-C(CH ₃)₃) | ~1.0 | 9H | Singlet (s) |

In-Depth Analysis of Predicted Spectral Features

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups or functionalities deshield protons, causing them to resonate at a lower field (higher ppm value), while electron-donating groups shield protons, leading to a higher field resonance (lower ppm value).[4]

-

Proton (a) - Terminal Alkyne (≡C-H): The proton attached to the sp-hybridized carbon of the terminal alkyne is expected to appear in the range of 2.0-3.0 ppm.[5][6][7] This is somewhat counterintuitive, as one might expect the electronegativity of the sp-hybridized carbon to cause a more significant downfield shift. However, the cylindrical π-electron cloud of the alkyne generates a magnetic field that opposes the applied external magnetic field along the axis of the triple bond. This anisotropic effect results in shielding of the alkyne proton, causing it to resonate at a higher field (lower ppm) compared to vinylic or aromatic protons.[8][9][10] For 3,3-dimethyl-1-butyne, a similar structure, the terminal alkyne proton appears at 2.06 ppm.[8]

-

Protons (b) - Methylene adjacent to Alkyne (-C≡C-CH₂-): The methylene protons adjacent to the alkyne are deshielded by the electronegativity of the sp-hybridized carbons. Their chemical shift is anticipated to be around 2.2 ppm.

-

Protons (c) - Methylene adjacent to tert-Butyl (-CH₂-C(CH₃)₃): These methylene protons are in a more aliphatic environment and are expected to resonate at a higher field, around 1.5 ppm.

-

Protons (d) - tert-Butyl (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. They are in a highly shielded, aliphatic environment, and their signal is expected to appear as a sharp singlet at approximately 1.0 ppm.[11][12] The characteristic high intensity and singlet nature of the tert-butyl signal often make it a prominent feature in the ¹H NMR spectrum.[11][13]

Integration

The integration of a signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.[1][2] For this compound, the expected integration ratios for the signals corresponding to protons (a), (b), (c), and (d) would be 1:2:2:9.

Spin-Spin Coupling (Multiplicity)

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring, non-equivalent protons through the intervening chemical bonds.[14][15] This interaction leads to the splitting of NMR signals into multiplets. The multiplicity is generally predicted by the "n+1" rule, where 'n' is the number of equivalent neighboring protons.

-

Signal (a) - Triplet: The terminal alkyne proton (a) is coupled to the two adjacent methylene protons (b). According to the n+1 rule (2+1=3), its signal will be split into a triplet. This is an example of long-range coupling, which is observable in alkynes over four bonds (⁴J).[16][17]

-

Signal (b) - Triplet: The methylene protons (b) are coupled to the terminal alkyne proton (a) (n=1, so a doublet) and the adjacent methylene protons (c) (n=2, so a triplet). This would result in a doublet of triplets. However, due to the similar coupling constants, it may appear as a more complex multiplet or a triplet if the coupling to the alkyne proton is not well-resolved. For simplicity, and given the expected coupling, a triplet is a reasonable initial prediction due to coupling with the adjacent methylene group (c).

-

Signal (c) - Triplet: The methylene protons (c) are coupled to the two adjacent methylene protons (b). The n+1 rule (2+1=3) predicts a triplet. There is no coupling to the protons of the tert-butyl group as they are separated by more than three bonds and there are no intervening π-systems.

-

Signal (d) - Singlet: The nine protons of the tert-butyl group (d) have no adjacent, non-equivalent protons. Therefore, their signal will not be split and will appear as a singlet.

Predicted Spectrum Visualization

Caption: A conceptual representation of the predicted ¹H NMR spectrum for this compound.

Experimental Considerations and Protocol

For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

- Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

- Shim the magnetic field to achieve optimal homogeneity.

- Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

- Use a standard pulse sequence for ¹H acquisition.

3. Data Acquisition and Processing:

- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

- Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the absorptive mode.

- Calibrate the chemical shift scale using the TMS signal at 0 ppm.

- Integrate the signals to determine the relative number of protons.

Conclusion

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The analysis of chemical shifts, integration, and multiplicities provides a detailed and self-consistent picture of the molecular structure. The terminal alkyne proton will appear as a triplet around 2.0-3.0 ppm due to long-range coupling. The two methylene groups will each give rise to a triplet, while the nine equivalent protons of the tert-butyl group will produce a characteristic sharp singlet at a high field. This in-depth prediction serves as a valuable guide for the interpretation of the experimental spectrum and exemplifies the power of NMR spectroscopy in structural elucidation.

References

- OpenOChem Learn. (n.d.). Alkynes.

- Brainly. (2024, February 13). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum?.

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.

- JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling.

- Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.

- Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton.

- JEOL. (n.d.).

- Chemistry Notes. (2018, December 2).

- Gao, G., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of Medicinal Chemistry, 60(20), 8496-8503.

- Sgourakis, N. G., et al. (2011). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 51(3), 327-337.

- Pete Punthasee. (2022, July 15). Ch15.17 - Chemical Shifts 1H NMR [Video]. YouTube.

- ChemWonders. (2021, March 4).

- Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.

- Fiveable. (n.d.). Chemical shift and spin-spin coupling | Spectroscopy Class Notes.

- University of Puget Sound. (n.d.). NMR Chemical Shifts.

- Snyder, E. I., & Roberts, J. D. (1962). Long-Range Nuclear Spin-Spin Coupling. Allenic and Polyacetylenic Systems. Journal of the American Chemical Society, 84(9), 1582–1586.

- PubChem. (n.d.). 1-Hexen-3-yne, 5,5-dimethyl-.

- JGchem Masterclass. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy [Video]. YouTube.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Alkynes.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?.

- Tully, D. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy.

- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.

- Chemistry LibreTexts. (2021, December 15). 6.

- Neuman, R. C., Jr. (n.d.). Chapter 8: Alkenes and Alkynes.

- PubChem. (n.d.). CID 54718108.

- ChemicalBook. (n.d.). 2,5-DIMETHYL-1-HEXENE(6975-92-4) 1H NMR spectrum.

- PubChem. (n.d.). 1-Hexene, 5,5-dimethyl-.

- Guidechem. (n.d.). 5,5-dimethylhex-1-ene 7116-86-1 wiki.

Sources

- 1. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. brainly.com [brainly.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Alkynes | OpenOChem Learn [learn.openochem.org]

- 17. Video: ¹H NMR: Long-Range Coupling [jove.com]

An In-Depth Technical Guide to the Predicted ¹³C NMR Spectrum of 5,5-Dimethylhex-1-yne

This guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5,5-dimethylhex-1-yne. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the predicted chemical shifts, offers a detailed interpretation of the spectrum, and provides a robust experimental protocol for acquiring empirical data.

Introduction: The Significance of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a distinct peak.[2] This simplification, coupled with the wide range of chemical shifts (typically 0-220 ppm), often allows for the unambiguous identification of all carbon environments within a molecule.[3]

This compound, a terminal alkyne with a sterically demanding tert-butyl group, presents an interesting case for ¹³C NMR analysis. The unique electronic environment of the sp-hybridized carbons of the alkyne, combined with the influence of the bulky alkyl group, results in a characteristic spectral pattern. This guide will dissect the predicted spectrum of this molecule to illustrate key principles of ¹³C NMR spectroscopy.

Theoretical Framework: Factors Influencing ¹³C Chemical Shifts

The chemical shift of a ¹³C nucleus is primarily determined by the local electronic environment.[1][4] Several key factors contribute to the shielding or deshielding of a carbon nucleus, influencing its resonance frequency:

-

Hybridization: The hybridization state of the carbon atom has a significant impact on its chemical shift. Generally, sp³-hybridized carbons are the most shielded and appear upfield (lower ppm values), while sp²-hybridized carbons are deshielded and appear downfield. Sp-hybridized carbons of alkynes have a unique chemical shift range that is more downfield than alkanes but typically more upfield than alkenes due to magnetic anisotropy.[2]

-

Inductive Effects: Electronegative atoms attached to or near a carbon atom will withdraw electron density, deshielding the nucleus and causing a downfield shift in its resonance. The magnitude of this effect diminishes with distance.

-

Magnetic Anisotropy: The presence of π-electron systems, such as in alkynes, alkenes, and aromatic rings, generates a local magnetic field. In the case of alkynes, the cylindrical electron cloud induces a magnetic field that shields the acetylenic carbons, causing them to resonate at a higher field (lower ppm) than might be expected based on hybridization alone.[5]

-

Steric Effects: Steric hindrance, such as that caused by the bulky tert-butyl group in this compound, can also influence chemical shifts, though these effects are generally smaller than those of hybridization and induction.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum of this compound was generated using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts are presented in Table 1 and the corresponding spectrum is annotated in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (≡CH) | 83.9 |

| C2 (C≡) | 69.1 |

| C3 (-CH₂-) | 28.1 |

| C4 (-CH₂-) | 42.4 |

| C5 (-C(CH₃)₃) | 30.6 |

| C6 (-C(C H₃)₃) | 29.1 |

Figure 1: Annotated Structure of this compound

Caption: Numbering scheme for the carbon atoms in this compound.

Detailed Spectral Analysis

An analysis of the predicted chemical shifts for each carbon atom in this compound reveals the interplay of the aforementioned theoretical principles.

-

C1 (≡CH) at 83.9 ppm: This signal corresponds to the terminal, sp-hybridized carbon of the alkyne. Its chemical shift falls squarely within the expected range for terminal alkyne carbons (typically 65-85 ppm).[6] The deshielding relative to a typical alkane carbon is due to its sp hybridization.

-

C2 (C≡) at 69.1 ppm: The internal sp-hybridized carbon resonates at a slightly higher field (lower ppm) than the terminal carbon. This is a common feature in terminal alkynes. The chemical shift is within the general range for internal alkyne carbons (70-100 ppm), though at the lower end.[6]

-

C3 (-CH₂-) at 28.1 ppm: This methylene carbon is adjacent to the alkyne. Its chemical shift is influenced by the sp-hybridized C2, resulting in a slightly downfield shift compared to a typical alkane methylene group.

-

C4 (-CH₂-) at 42.4 ppm: The chemical shift of this methylene carbon is significantly downfield. This is due to its proximity to the quaternary carbon (C5) of the bulky tert-butyl group. The substitution at the adjacent carbon causes this deshielding effect.

-

C5 (-C(CH₃)₃) at 30.6 ppm: This is the quaternary carbon of the tert-butyl group. Quaternary carbons generally show weaker signals in ¹³C NMR spectra due to the absence of directly attached protons and a resulting lack of Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.[3] Its chemical shift is typical for a quaternary carbon in an alkane environment.

-

C6 (-C(C H₃)₃) at 29.1 ppm: These three equivalent methyl carbons of the tert-butyl group give rise to a single, more intense signal. Their chemical shift is in the expected upfield region for primary alkyl carbons.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted spectrum, the following protocol provides a robust methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interfering signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar compounds.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[7][8]

-

Sample Filtration: If any solid particles are present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Labeling: Clearly label the NMR tube with the sample identity.[9]

Instrument Parameters

The following are general guidelines for setting up a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer. Instrument-specific parameters may need optimization.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons, though longer delays may be necessary for quantitative analysis of quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) will encompass the full range of expected ¹³C chemical shifts.

-

Temperature: Standard room temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Workflow Visualization

The following diagram illustrates the key stages in the process of predicting and experimentally verifying the ¹³C NMR spectrum of this compound.

Caption: Workflow for ¹³C NMR spectral prediction and verification.

Conclusion

This technical guide has provided a detailed prediction and analysis of the ¹³C NMR spectrum of this compound. The predicted chemical shifts are consistent with established principles of NMR spectroscopy, taking into account the effects of hybridization, and the unique electronic environment of the alkyne and the steric bulk of the tert-butyl group. The provided experimental protocol offers a clear and actionable workflow for researchers to obtain empirical data for this compound, allowing for the validation of the predicted spectrum and the confident structural elucidation of this compound and related molecules.

References

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

- Charrier, C., Dorman, D. E., & Roberts, J. D. (1973). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. The Journal of Organic Chemistry, 38(15), 2644–2650.

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

- Laurence, C., et al. (2003). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry, 68(11), 4443-4448.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Retrieved from [Link]

-

Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. Metabolites. 14(5):290. Retrieved from [Link]

- Dorman, D. E., Jautelat, M., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Spectra of the linear alkynes. The Journal of Organic Chemistry, 36(19), 2757–2766.

-

Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics. Retrieved from [Link]

-

University of California, Riverside. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Hexyne - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

YouTube. (2024, November 27). Calculation of 13 C chemical shift values #nmr #cmr. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

-

University of Ottawa. (2007, November 8). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Retrieved from [Link]

-

The Journal of Physical Chemistry B. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

An In-depth Technical Guide to the Expected Infrared Spectroscopy Peaks for 5,5-Dimethylhex-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique fundamental to the characterization of molecular structures. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its constituent bonds. Each functional group within a molecule possesses a unique set of vibrational frequencies, resulting in a characteristic IR spectrum that serves as a molecular "fingerprint." This guide provides a detailed analysis of the expected IR absorption peaks for 5,5-Dimethylhex-1-yne, a terminal alkyne, offering insights into the interpretation of its spectral features for researchers in organic synthesis, medicinal chemistry, and materials science.

The unique structure of this compound, featuring a terminal alkyne and a bulky tert-butyl group, gives rise to a distinct and predictable IR spectrum. Understanding these characteristic peaks is crucial for confirming the identity and purity of the compound in various research and development applications.

Molecular Structure and Key Vibrational Modes

To accurately predict the IR spectrum of this compound, it is essential to first examine its molecular structure and identify the bonds that will exhibit characteristic vibrational absorptions.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5,5-Dimethylhex-1-yne

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5,5-dimethylhex-1-yne. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the core fragmentation pathways of this molecule, offering a predictive framework grounded in established mass spectrometry principles. While a publicly available experimental spectrum for this specific compound is not readily accessible, this guide constructs a robust, predicted fragmentation pattern based on the well-understood behavior of its constituent chemical motifs: a terminal alkyne and a sterically demanding tert-butyl group.

Foundational Principles: Electron Ionization and Fragmentation

Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique that provides a unique "fingerprint" of a molecule in the form of a mass spectrum. The process begins with the bombardment of the analyte molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M+•).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments and neutral radicals. The resulting mass-to-charge ratio (m/z) of these fragment ions is plotted against their relative abundance to generate a mass spectrum.[2]

The fragmentation pathways are not random; they are governed by the principles of chemical stability. The most favorable fragmentation routes are those that lead to the formation of the most stable carbocations and radicals.[3] Key fragmentation mechanisms include alpha-cleavage (bond cleavage adjacent to a functional group), rearrangements, and the loss of small, stable neutral molecules.[4]

Predicted Fragmentation Pathways of this compound

The structure of this compound (C8H14, molecular weight: 110.20 g/mol ) is characterized by a terminal alkyne and a neopentyl-like framework due to the presence of a tert-butyl group. This unique combination dictates its fragmentation behavior under EI conditions. The primary fragmentation events are anticipated to be driven by the stability of the resulting carbocations, particularly those stabilized by the tert-butyl group.

The Molecular Ion and Initial Fragmentation

Upon electron ionization, this compound will form a molecular ion at m/z 110 . While potentially observable, the molecular ion peak in aliphatic compounds can be of low intensity.[5] The most prominent fragmentation pathways are expected to involve the cleavage of bonds within the neopentyl moiety.

Dominant Fragmentation: Formation of the Tert-Butyl Cation

A hallmark of compounds containing a tert-butyl group is the formation of a highly stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57 .[3] This is typically the base peak in the mass spectrum of such compounds. The formation of this ion occurs through the cleavage of the C4-C5 bond, with the positive charge retained on the more substituted and stable fragment.

Mechanism: M+• (m/z 110) → [C(CH₃)₃]⁺ (m/z 57) + •CH₂-C≡CH (neutral radical)

Alpha-Cleavage and Loss of a Methyl Group

Another characteristic fragmentation of the tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. This α-cleavage event would result in a fragment ion at m/z 95 (M-15).[6]

Mechanism: M+• (m/z 110) → [M - CH₃]⁺ (m/z 95) + •CH₃

Fragmentation of the Alkynyl Chain

Cleavage of the C2-C3 bond, alpha to the triple bond, would lead to the formation of a propargyl-type cation. However, the competing fragmentation pathways leading to the highly stable tert-butyl cation and the M-15 fragment are expected to be more favorable. Cleavage at other positions along the chain will also contribute to the overall spectrum. For instance, the loss of an ethyl radical would lead to a fragment at m/z 81 , and the loss of a propyl radical would result in a fragment at m/z 67 .

Predicted Mass Spectrum Data

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), proposed structures, and anticipated relative abundances in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 110 | [C₈H₁₄]+• | Molecular Ion | Low |

| 95 | [(CH₃)₂C-CH₂-C≡CH]⁺ | Loss of •CH₃ | High |

| 81 | [C₆H₉]⁺ | Loss of •C₂H₅ | Moderate |

| 67 | [C₅H₇]⁺ | Loss of •C₃H₇ | Moderate |

| 57 | [(CH₃)₃C]⁺ | Cleavage of C4-C5 bond | Very High (Base Peak) |

| 41 | [C₃H₅]⁺ | Allyl cation | Moderate |

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis with an Electron Ionization (EI) source is recommended.[7]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or hexane.

-

Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this non-polar analyte.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-200.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways of this compound upon electron ionization.

Caption: Predicted EI fragmentation of this compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be dominated by fragmentation pathways originating from its tert-butyl group, leading to a prominent base peak at m/z 57, corresponding to the tert-butyl cation. Another significant fragment is expected at m/z 95, resulting from the loss of a methyl radical. While a definitive analysis requires experimental data, this predictive guide, based on fundamental principles of mass spectrometry, provides a solid framework for the interpretation of the mass spectrum of this compound and related compounds. This understanding is crucial for the structural elucidation and identification of such molecules in various scientific and industrial applications.

References

- Benchchem. (2025). Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-tert-Butylquinoline.

- PubMed. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. J Mass Spectrom, 51(1), 28-32.

- Benchchem. (2025). Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of N-(2-tert-butyl-4-nitrophenyl)acetamide.

- PubChem. (2025). 1-Hexen-3-yne, 5,5-dimethyl-.

- ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

- YouTube. (2023). Fragmentation in Mass Spectrometry.

- ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (2025). (E)-5,5-Dimethyl-3-hexen-1-yne.

- McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

- University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.

- NIST. (2025). 5,5-Dimethyl-1,3-hexadiene. NIST Chemistry WebBook.

- NIST. (n.d.). 1-Hexyne, 5,5-dimethyl-. NIST Chemistry WebBook.

- LCGC International. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.

- PubChem. (n.d.). 5,5-Dimethyloct-1-yne.

- NIST. (n.d.). 1-Hexene, 5,5-dimethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). 1-Hexene, 5,5-dimethyl-. NIST Chemistry WebBook.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- NIST. (n.d.). 2-Hexene, 5,5-dimethyl-, (Z)-. NIST Chemistry WebBook.

- YouTube. (2020). Fragmentation in mass spectrometry.

- YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.

- NIST. (n.d.). Hexane, 2,5-dimethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). 1,3-Cyclohexanedione, 5,5-dimethyl-. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 5,5-Dimethylhex-1-yne

Abstract

Terminal alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive examination of the reactivity of the terminal alkyne in 5,5-dimethylhex-1-yne, a substrate distinguished by the presence of a sterically demanding neopentyl group. This structural feature imparts unique reactivity and selectivity profiles that are of significant interest to researchers, scientists, and drug development professionals. We will delve into the core chemical transformations of this alkyne, including its deprotonation and subsequent nucleophilic reactions, transition-metal-catalyzed coupling reactions, and selective hydration and hydroboration-oxidation reactions. Through a synthesis of mechanistic principles, field-proven experimental protocols, and quantitative data, this guide aims to serve as an authoritative resource for leveraging the synthetic potential of this compound in complex molecular design and synthesis.

Introduction: The Unique Profile of this compound

This compound, also known as neohexylacetylene, is a terminal alkyne characterized by a linear triple bond at the 1-position and a bulky tert-butyl group at the 5-position, creating a neopentyl substituent. The sp-hybridized carbons of the alkyne confer a region of high electron density, making it susceptible to electrophilic attack.[1] Concurrently, the terminal C-H bond exhibits notable acidity (pKa ≈ 25), allowing for deprotonation by a strong base to form a potent acetylide nucleophile.[1]

The defining feature of this compound is the significant steric hindrance imparted by the neopentyl group. This steric bulk plays a crucial role in modulating the reactivity and selectivity of reactions at the terminal alkyne. It can influence the approach of reagents, affect transition state energies, and dictate the regiochemical outcome of addition reactions. Understanding the interplay between the inherent reactivity of the terminal alkyne and the steric influence of the neopentyl group is paramount for its effective utilization in synthesis.

Acidity and Nucleophilicity of the Acetylide Anion

The acetylenic proton of this compound can be readily removed by a strong base, such as sodium amide (NaNH₂) or organolithium reagents like n-butyllithium (n-BuLi), to generate the corresponding lithium or sodium acetylide. This acetylide anion is a powerful carbon-centered nucleophile, capable of participating in a variety of bond-forming reactions.

Deprotonation and Subsequent Alkylation

A fundamental application of the 5,5-dimethylhex-1-ynide anion is its reaction with electrophiles, particularly alkyl halides, in SN2 reactions to form new carbon-carbon bonds. The choice of base, solvent, and reaction temperature is critical to ensure efficient deprotonation and minimize side reactions.

Experimental Protocol: Alkylation of this compound

-

Deprotonation: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.05 eq., typically 1.6 M in hexanes) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

-

Alkylation: The desired alkyl halide (1.1 eq.) is then added to the solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired internal alkyne.

The steric bulk of the neopentyl group in this compound generally does not hinder the deprotonation step. However, it can influence the rate of the subsequent SN2 reaction, particularly with sterically hindered alkyl halides. For instance, reactions with primary alkyl halides proceed efficiently, while reactions with secondary halides are slower and may be accompanied by elimination side products. Tertiary alkyl halides are generally unreactive towards SN2 displacement by the acetylide.[1]

Reactions with Carbonyl Compounds: Synthesis of Propargyl Alcohols

The 5,5-dimethylhex-1-ynide anion readily adds to the electrophilic carbon of aldehydes and ketones to form propargyl alcohols. These products are valuable synthetic intermediates.

Experimental Protocol: Synthesis of a Propargyl Alcohol

-

Acetylide Formation: Following the deprotonation procedure described in Section 2.1, the lithium acetylide of this compound is generated in situ.

-

Addition to Carbonyl: The aldehyde or ketone (1.0 eq.) is added dropwise to the acetylide solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl, followed by extraction, drying, and purification as described previously.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound is an excellent substrate for a variety of powerful transition-metal-catalyzed cross-coupling reactions, enabling the formation of C(sp)-C(sp²) and C(sp)-C(sp) bonds.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[2][3] This reaction is a cornerstone of modern organic synthesis for the construction of arylated and vinylated alkynes.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

-

Reaction Setup: A reaction vessel is charged with the aryl iodide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

-

Solvent and Base: Anhydrous and deoxygenated solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) are added.

-

Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-70 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

The steric hindrance of the neopentyl group in this compound is generally well-tolerated in Sonogashira couplings, allowing for efficient coupling with a wide range of aryl and vinyl halides.[3][4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The copper(I)-catalyzed cycloaddition of terminal alkynes and azides to form 1,4-disubstituted-1,2,3-triazoles is a prominent example of "click chemistry".[5] This reaction is highly efficient, regioselective, and proceeds under mild, often aqueous, conditions.

Experimental Protocol: CuAAC Reaction of this compound

-

Reagent Preparation: Stock solutions of this compound, the desired organic azide, a copper(II) sulfate (CuSO₄) solution, and a sodium ascorbate solution are prepared.

-

Reaction Mixture: In a reaction vessel, this compound (1.0 eq.) and the organic azide (1.0 eq.) are dissolved in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Catalyst Addition: Aqueous solutions of CuSO₄ (1-5 mol%) and sodium ascorbate (5-10 mol%) are added sequentially to the reaction mixture.

-

Reaction and Work-up: The mixture is stirred at room temperature for 1-24 hours. Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent.

-

Purification: If necessary, the product is purified by column chromatography or recrystallization.

Electrophilic Addition Reactions

The electron-rich triple bond of this compound undergoes electrophilic addition reactions, although generally at a slower rate than analogous alkenes. The regioselectivity of these additions is a key consideration.

Hydration: Markovnikov Addition

The hydration of terminal alkynes, catalyzed by a mercury(II) salt (typically HgSO₄) in aqueous sulfuric acid, follows Markovnikov's rule. The initial addition of water across the triple bond forms an enol intermediate, which rapidly tautomerizes to the more stable ketone. For this compound, this reaction is expected to yield 5,5-dimethylhexan-2-one.[6]

Experimental Protocol: Mercury(II)-Catalyzed Hydration

-

Reaction Setup: A mixture of water and sulfuric acid is prepared. This compound (1.0 eq.) and a catalytic amount of mercury(II) sulfate are added.

-

Reaction: The mixture is heated with stirring for several hours.

-

Work-up: After cooling, the reaction mixture is neutralized and extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or column chromatography.

Due to the toxicity of mercury salts, alternative, greener methods for alkyne hydration are actively being developed.

Hydroboration-Oxidation: Anti-Markovnikov Addition

In contrast to mercury-catalyzed hydration, the hydroboration-oxidation of terminal alkynes provides a route to aldehydes, the anti-Markovnikov product.[7][8] The use of a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is crucial to prevent double addition to the alkyne. The initial hydroboration step forms a vinylborane intermediate, which is then oxidized to an enol that tautomerizes to the corresponding aldehyde. For this compound, this two-step process yields 5,5-dimethylhexanal.

Experimental Protocol: Hydroboration-Oxidation

-

Hydroboration: To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 9-BBN (1.0 eq., 0.5 M in THF) is added. The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide (30% aqueous solution).

-

Work-up: The mixture is stirred at room temperature for 1-2 hours. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude aldehyde is purified by distillation or column chromatography.

Conclusion